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Compound Name: N-Xantphos

Cat. No.: B1684198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile Pd-NiXantphos

catalytic system, which enables a variety of cross-coupling reactions at or near room

temperature. The protocols and data presented herein are compiled from seminal studies

demonstrating the system's efficacy, particularly with challenging substrates such as

unactivated aryl chlorides.

Introduction
The development of efficient catalytic systems that operate at low temperatures is a significant

goal in modern organic synthesis, offering advantages in terms of energy consumption,

functional group tolerance, and selectivity. The palladium-catalyzed system utilizing the

deprotonatable, chelating aryldiphosphine ligand, NiXantphos, has emerged as a powerful tool

for achieving various cross-coupling reactions under mild conditions.[1][2][3][4] This system's

unique feature is the in-situ formation of a heterobimetallic (M-NiXantphos)Pd catalyst (where

M is an alkali metal from the base), which exhibits exceptional reactivity, particularly in the

activation of typically unreactive C-Cl bonds at room temperature.[1][2]

The Pd-NiXantphos catalyst has demonstrated superior performance over many other mono-

and bidentate phosphine ligands in several key transformations, including Deprotonative

Cross-Coupling Processes (DCCP), Buchwald-Hartwig amination, and Suzuki-Miyaura
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coupling reactions.[1][5][6][7][8] Its advantages include mild reaction conditions (often room

temperature), high yields, broad substrate scope, and remarkable chemoselectivity.[1][2][3][4]

Key Applications & Performance Data
The Pd-NiXantphos system has proven effective in a range of important synthetic

transformations. The following tables summarize its performance in key applications.

Deprotonative Cross-Coupling (DCCP) of Aryl Chlorides
This method allows for the formation of triarylmethanes, a valuable structural motif in medicinal

chemistry, from readily available aryl chlorides and diarylmethanes at room temperature.[1][2]

[3]
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Entry
Aryl
Chloride
(ArCl)

Diaryl
Methane

Product Yield (%)
Catalyst
Loading
(mol%)

Temp.
(°C)

1

4-Chloro-

tert-

butylbenze

ne

Diphenylm

ethane

4-(tert-

Butyl)-1-

(diphenylm

ethyl)benz

ene

87 10 24

2

3-

Chlorophe

nol

Diphenylm

ethane

3-

(Diphenylm

ethyl)phen

ol

84 10 24

3

4-

Chlorophe

nol

Diphenylm

ethane

4-

(Diphenylm

ethyl)phen

ol

40 10 24

4

2-

Chloropyrid

ine

Diphenylm

ethane

2-

(Diphenylm

ethyl)pyridi

ne

95 5 24

5

1-Chloro-4-

vinylbenze

ne

Diphenylm

ethane

1-

(Diphenylm

ethyl)-4-

vinylbenze

ne

99 2.5 80

Data compiled from studies by Zhang et al.[1][2]

Buchwald-Hartwig Amination of Unactivated Aryl
Chlorides
The Pd-NiXantphos catalyst demonstrates high activity in the C-N cross-coupling of

unactivated aryl chlorides, a reaction for which many other phosphine ligands are ineffective at

low temperatures.[5][6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/ja411855d
https://pmc.ncbi.nlm.nih.gov/articles/PMC4017615/
https://www.researchgate.net/publication/325349161_NIXANTPHOS_A_Highly_Active_Ligand_for_Palladium_Catalyzed_Buchwald-Hartwig_Amination_of_Unactivated_Aryl_Chlorides
https://www.semanticscholar.org/paper/NIXANTPHOS%3A-a-highly-active-ligand-for-palladium-of-Mao-Zhang/724af3e99bbb220729d953f87fc5160eec3f4727
https://pubs.rsc.org/en/content/articlelanding/2018/dt/c8dt01852a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Aryl
Chloride
(ArCl)

Amine Product Yield (%)
Catalyst
Loading
(mol%)

Temp.
(°C)

1

4-

Chlorotolue

ne

Morpholine

4-(p-

Tolyl)morp

holine

95 0.5 100

2
Chlorobenz

ene
Aniline

N-

Phenylanili

ne

92 1.0 100

3

4-

Chloroanis

ole

Di-n-

butylamine

N,N-Di-n-

butyl-4-

methoxyani

line

98 0.5 100

4

2-

Chlorotolue

ne

Indole

1-(o-

Tolyl)-1H-

indole

85 1.0 100

Representative data based on performance claims for amination of unactivated aryl chlorides.

[5][6][7]

Room-Temperature Suzuki-Miyaura Coupling of Aryl
Chlorides
This catalyst system facilitates the Suzuki-Miyaura coupling of aryl chlorides with arylboronic

acids at room temperature, providing access to biaryl structures under exceptionally mild

conditions.[8]
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Entry
Aryl
Chloride
(ArCl)

Arylboro
nic Acid

Product Yield (%)
Catalyst
Loading
(mol%)

Temp.
(°C)

1

4-

Chloroanis

ole

Phenylboro

nic acid

4-

Methoxybip

henyl

96 2.0 RT

2

3-

Chloropyrid

ine

4-

Methoxyph

enylboronic

acid

3-(4-

Methoxyph

enyl)pyridin

e

92 2.0 RT

3

4-

Chlorotolue

ne

4-

Formylphe

nylboronic

acid

4'-Methyl-

[1,1'-

biphenyl]-4

-

carbaldehy

de

85 2.0 RT

4

2-

Chloronap

hthalene

3,5-

Dimethylph

enylboronic

acid

2-(3,5-

Dimethylph

enyl)napht

halene

91 2.0 RT

Data sourced from Wang et al.[8]

Experimental Protocols
The following are generalized protocols for conducting cross-coupling reactions using the Pd-

NiXantphos system. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Deprotonative Cross-
Coupling (DCCP)
This protocol is adapted from the work of Zhang et al. for the synthesis of triarylmethanes.[1][2]

Materials:
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Palladium(II) acetate (Pd(OAc)₂)

NiXantphos ligand

Potassium bis(trimethylsilyl)amide (KHMDS)

Aryl chloride

Diarylmethane

Anhydrous solvent (e.g., Toluene or Dioxane)

Schlenk tube or glovebox for inert atmosphere operations

Procedure:

To a dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂

(e.g., 0.01 mmol, 5-10 mol%) and NiXantphos (e.g., 0.012 mmol, 6-12 mol%).

Add the aryl chloride (0.1 mmol, 1.0 equiv) and the diarylmethane (0.12 mmol, 1.2 equiv).

Add anhydrous solvent (e.g., 1.0 mL).

Add KHMDS (0.3 mmol, 3.0 equiv) to the mixture.

Seal the tube and stir the reaction mixture at room temperature (24 °C) for the desired time

(typically 12-24 hours).

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-

MS).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Protocol 2: General Procedure for Room-Temperature
Suzuki-Miyaura Coupling
This protocol is based on the methodology developed by Wang et al.[8]

Materials:

Palladium(II) acetate (Pd(OAc)₂)

NiXantphos ligand

Potassium phosphate (K₃PO₄) or another suitable base

Aryl chloride

Arylboronic acid

Anhydrous solvent (e.g., 1,4-Dioxane)

Schlenk tube or glovebox

Procedure:

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (e.g.,

0.004 mmol, 2 mol%) and NiXantphos (e.g., 0.005 mmol, 2.5 mol%).

Add the aryl chloride (0.2 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.5 equiv), and

the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).

Add anhydrous 1,4-dioxane (2.0 mL).

Seal the Schlenk tube and stir the mixture vigorously at room temperature for 12-24 hours.

Monitor the reaction by TLC or GC-MS.

After completion, dilute the reaction mixture with water and extract with an appropriate

organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by flash column chromatography to afford the desired biaryl product.

Mechanistic Overview & Visualizations
The enhanced reactivity of the Pd-NiXantphos system at low temperatures is attributed to the

deprotonation of the N-H group on the phenoxazine backbone of the NiXantphos ligand by the

base. This generates an anionic, heterobimetallic complex that facilitates the oxidative addition

of the aryl chloride to the Pd(0) center, a step that is often the rate-limiting and requires high

temperatures for traditional bidentate phosphine ligands.[1][2]

Proposed Catalytic Cycle for DCCP

Proposed Catalytic Cycle for Deprotonative Cross-Coupling

[(M-NiXantphos)Pd(0)]
Active Catalyst

Oxidative
Addition

[(M-NiXantphos)Pd(II)(Ar)(Cl)]

Deprotonation
of R2CH2

[(M-NiXantphos)Pd(II)(Ar)(CHR2)]

Reductive
Elimination

Product
Ar-CHR2

Base (e.g., KHMDS)

R2CH2

ArCl

Click to download full resolution via product page

Caption: Catalytic cycle for Pd-NiXantphos mediated DCCP.
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Experimental Workflow for Catalyst Screening

General Workflow for Reaction Optimization

Preparation
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Caption: High-throughput experimentation workflow for optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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